N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide
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Overview
Description
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential
- N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide and its derivatives have been investigated for various pharmacological applications. Computational and pharmacological evaluations have revealed their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Notably, certain compounds demonstrated binding and moderate inhibitory effects in assays targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) (Faheem, 2018).
Anticancer and Antiviral Activities
- Derivatives of this compound have shown significant anticancer and antiviral activities. Some derivatives demonstrated selective inhibition of leukemia cell lines growth. One particular compound, N-(4-methoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-4-oxo-4,5-dihydrothiazol-5-yl}-acetamide, was found to be highly active against the Tacaribe TRVL 11 573 virus strain (Havrylyuk et al., 2013).
Molecular Docking and Quantum Chemical Calculations
- Molecular docking and quantum chemical calculations have been utilized to analyze the structure and spectroscopic data of similar compounds. This approach aids in understanding the molecular parameters, charge transfer, and biological effects based on the prediction of molecular docking results (Viji et al., 2020).
Synthesis and Evaluation of Novel Compounds
- New approaches in the synthesis of pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives have been explored. These compounds exhibited higher inhibitory effects toward tumor cell lines compared to reference drugs, demonstrating their significant potential in cancer treatment (Mohareb et al., 2013).
Synthesis and Antimicrobial Activities
- Novel thiazole derivatives synthesized by incorporating pyrazole moiety have shown significant anti-bacterial and anti-fungal activities, indicating their potential use in antimicrobial applications (Saravanan et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withEGFR and VEGFR-2 . These receptors play a crucial role in cell proliferation and angiogenesis, respectively, and are often upregulated in various types of cancers .
Mode of Action
It’s suggested that the compound may interact with its targets (like egfr and vegfr-2) and inhibit their activity . This inhibition could lead to a decrease in cell proliferation and angiogenesis, thereby potentially slowing the progression of diseases like cancer .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell proliferation and angiogenesis due to its potential interaction with EGFR and VEGFR-2 . By inhibiting these receptors, the compound could disrupt the signaling pathways that promote cell growth and the formation of new blood vessels .
Pharmacokinetics
It’s noted that similar compounds have met the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound could have favorable bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential inhibitory effects on EGFR and VEGFR-2 . By inhibiting these receptors, the compound could reduce cell proliferation and angiogenesis, potentially leading to a slowdown in disease progression .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-26-15-9-7-14(8-10-15)23-20(17-12-28(25)13-18(17)22-23)21-19(24)11-27-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJGNVQOXFVTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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